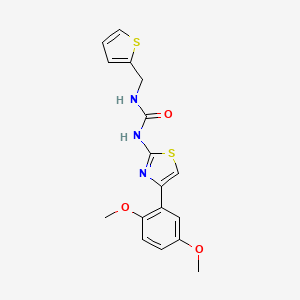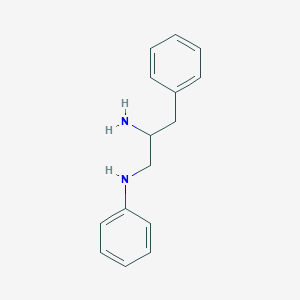
N1,3-Diphenylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,3-Diphenylpropane-1,2-diamine is a chemical compound with the CAS Number: 1285292-64-9 . It has a molecular weight of 226.32 and is typically in powder form . The IUPAC name for this compound is N1,3-diphenyl-1,2-propanediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2/c16-14 (11-13-7-3-1-4-8-13)12-17-15-9-5-2-6-10-15/h1-10,14,17H,11-12,16H2 . This code provides a specific description of the compound’s molecular structure.Mechanism of Action
The mechanism of action of N1,3-Diphenylpropane-1,2-diamine is not fully understood, but it is believed to involve the inhibition of ROS and NF-κB. This compound has been shown to inhibit the production of ROS by scavenging free radicals and inhibiting the activity of enzymes that produce ROS. Moreover, this compound has been found to inhibit the activation of NF-κB by preventing its translocation to the nucleus, where it activates the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of inflammation, and the suppression of cancer cell proliferation. This compound has been found to protect cells and tissues from oxidative damage by inhibiting lipid peroxidation, a process that can cause cellular damage and death. Moreover, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to suppress cancer cell proliferation by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
N1,3-Diphenylpropane-1,2-diamine has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. This compound is relatively non-toxic and can be used at high concentrations without causing significant adverse effects. Moreover, this compound is stable under various conditions, including high temperatures and acidic or basic environments. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential interference with some assays. This compound is only sparingly soluble in water, which can limit its use in aqueous-based assays. Additionally, this compound can interfere with some assays that rely on the detection of ROS or NF-κB.
Future Directions
There are several future directions for the study of N1,3-Diphenylpropane-1,2-diamine, including its potential use as a therapeutic agent for various diseases, its application in nanotechnology, and its role in environmental protection. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Moreover, this compound has been investigated for its potential use in nanotechnology, particularly in the development of antioxidant and anti-inflammatory nanoparticles. Additionally, this compound has been studied for its potential role in environmental protection, particularly in the prevention of oxidative damage to plants and animals caused by environmental pollutants.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been extensively studied for its antioxidant, anti-inflammatory, and anticancer activities. Moreover, this compound has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. There are several future directions for the study of this compound, including its potential use as a therapeutic agent for various diseases, its application in nanotechnology, and its role in environmental protection.
Synthesis Methods
N1,3-Diphenylpropane-1,2-diamine can be synthesized through a multistep process involving the reaction of aniline with benzaldehyde in the presence of an acid catalyst. The resulting intermediate is then reduced to produce this compound. The purity and yield of this compound can be improved through various purification techniques, including recrystallization and column chromatography.
Scientific Research Applications
N1,3-Diphenylpropane-1,2-diamine has been extensively studied for its potential therapeutic properties in various biomedical applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. This compound has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which can cause oxidative damage to cells and tissues. Moreover, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer.
Safety and Hazards
Properties
IUPAC Name |
1-N,3-diphenylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-14(11-13-7-3-1-4-8-13)12-17-15-9-5-2-6-10-15/h1-10,14,17H,11-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPNHSRXHMEFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


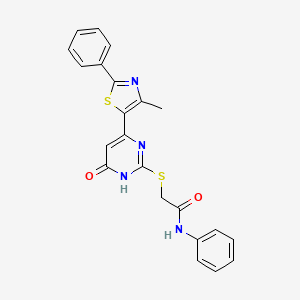
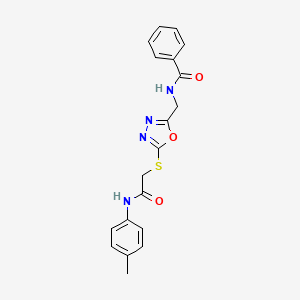

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2458701.png)

![2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid](/img/structure/B2458703.png)
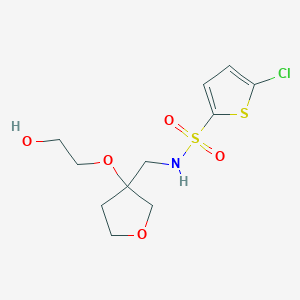
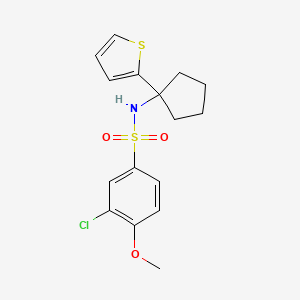
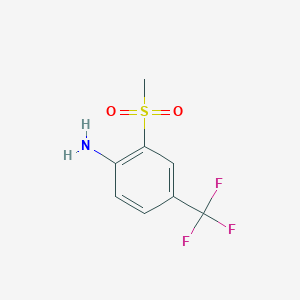
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2458716.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2458718.png)
